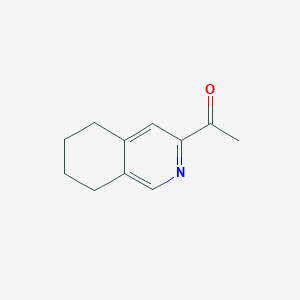

3-Acetyl-5,6,7,8-tetrahydroisoquinoline

Description

Contextualization of Tetrahydroisoquinoline Derivatives in Organic and Medicinal Chemistry

Tetrahydroisoquinoline (THIQ) derivatives form a cornerstone of organic and medicinal chemistry, primarily due to their prevalence in a vast array of biologically active compounds. wikipedia.orgrsc.org The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is a key structural component in many isoquinoline (B145761) alkaloids, a large family of natural products with diverse pharmacological activities. researchgate.netnih.gov These compounds have been shown to exhibit a broad spectrum of biological effects, including antitumor, antimicrobial, and neurotropic properties. nih.govnih.gov

The significance of the THIQ scaffold in medicinal chemistry is underscored by its presence in numerous approved pharmaceutical agents. The structural rigidity and defined stereochemistry of the tetrahydroisoquinoline nucleus make it an ideal framework for the design of ligands that can interact with high specificity with biological targets. Consequently, synthetic chemists have developed a variety of methods for the construction and functionalization of this heterocyclic system. researchgate.net The versatility of the THIQ core allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to the generation of extensive libraries of THIQ derivatives for drug discovery programs. ub.edu

Historical Perspectives on the Isolation, Identification, and Early Studies of 3-Acetyl-5,6,7,8-tetrahydroisoquinoline

A comprehensive review of historical and contemporary scientific literature does not yield specific information regarding the initial isolation, identification, or early studies focused exclusively on this compound. The majority of research on acetyl-substituted tetrahydroisoquinolines has centered on other isomers, such as those with substitution at the 7-position. nih.govacs.orgnih.govacs.org

The synthesis of the broader class of 3-substituted tetrahydroisoquinolines has been a subject of interest, with established methods such as the Pictet-Spengler and Bischler-Napieralski reactions being cornerstone synthetic strategies. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.gov The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, and it remains a vital tool for the synthesis of tetrahydroisoquinolines. wikipedia.orgthermofisher.comnih.gov The Bischler-Napieralski reaction, on the other hand, utilizes the cyclization of β-arylethylamides to form dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. organic-chemistry.orgwikipedia.orgrsc.org While these methods are versatile, specific application to the synthesis of this compound is not prominently documented. The lack of specific historical data suggests that this particular isomer may be a novel compound or one that has not been the subject of dedicated research.

Structural and Electronic Features of the this compound Scaffold

The molecular architecture of this compound consists of a fused bicyclic system where a dihydropyridine (B1217469) ring is fused to a cyclohexane (B81311) ring. The acetyl group at the 3-position is a key feature that significantly influences the molecule's electronic properties and potential reactivity.

The tetrahydroisoquinoline core itself is a conformationally flexible system. The acetyl group, being an electron-withdrawing group, will decrease the electron density of the enamine-like double bond within the dihydropyridine ring. This electronic perturbation can be expected to influence the reactivity of the molecule, particularly its susceptibility to nucleophilic or electrophilic attack.

Spectroscopic techniques are essential for the characterization of such a molecule. In the context of related 7-acetyl-tetrahydroisoquinoline derivatives, the following characteristic spectral data have been reported, which can serve as a predictive guide for the 3-acetyl isomer. nih.govacs.orgnih.govacs.org

| Spectroscopic Data for a Representative 7-Acetyl-Tetrahydroisoquinoline Derivative | |

| Technique | Observed Features |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the acetyl group are expected in the range of 1690-1710 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A singlet corresponding to the methyl protons of the acetyl group would be anticipated, typically in the region of δ 2.0-2.5 ppm. Signals for the aromatic and aliphatic protons of the tetrahydroisoquinoline core would also be present in their respective characteristic regions. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A resonance for the carbonyl carbon of the acetyl group would be expected in the downfield region of the spectrum, generally above δ 190 ppm. |

It is important to note that the precise spectral data for this compound would need to be determined experimentally.

Overview of Research Trajectories Pertaining to this compound

Given the scarcity of specific research on this compound, current research trajectories can be inferred from the broader field of tetrahydroisoquinoline chemistry. The primary focus of research on novel THIQ derivatives lies in the exploration of their potential as therapeutic agents.

The functionalization of the tetrahydroisoquinoline scaffold at various positions has been a key strategy in the development of new drug candidates. The introduction of different substituents allows for the modulation of a compound's biological activity, selectivity, and pharmacokinetic properties. Research in this area often involves the synthesis of libraries of related compounds followed by high-throughput screening to identify promising lead molecules. nih.gov

A significant area of investigation for tetrahydroisoquinoline derivatives is in the field of oncology. Numerous studies have reported the synthesis and evaluation of THIQs as potential anticancer agents. nih.gov The mechanism of action for these compounds can vary widely, from the inhibition of specific enzymes to the disruption of cellular processes essential for cancer cell growth and survival.

Furthermore, the neurotropic activities of tetrahydroisoquinolines continue to be an active area of research. Their structural similarity to endogenous neurochemicals has led to the investigation of their potential in treating a range of neurological and psychiatric disorders.

While direct research on this compound is not apparent, its structural features suggest that it could be a valuable building block in the synthesis of more complex molecules or a candidate for biological screening in its own right. Future research could focus on the development of efficient synthetic routes to this specific isomer, followed by a thorough investigation of its chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h6-7H,2-5H2,1H3 |

InChI Key |

RVZCZYRXBNLZID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C2CCCCC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline

Classical Total Synthesis Approaches to the 3-Acetyl-5,6,7,8-tetrahydroisoquinoline Skeleton

Traditional methods for constructing the tetrahydroisoquinoline core have long relied on robust and well-established cyclization reactions. These strategies typically involve the formation of the heterocyclic ring through intramolecular reactions of acyclic precursors.

Pictet-Spengler and Bischler-Napieralski Cyclization Variants

The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of tetrahydroisoquinolines and their derivatives.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. acs.org For the specific synthesis of this compound, this would theoretically involve the reaction of a β-cyclohexenylethylamine with a precursor that can introduce the acetyl group at the desired position, such as a β-keto aldehyde or its equivalent. The reaction is driven by the formation of an electrophilic iminium ion which then undergoes ring closure.

The Bischler-Napieralski reaction is another powerful tool that proceeds via the cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline. The reaction typically employs dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. wikipedia.orgorganic-chemistry.org To obtain the 3-acetyl moiety, the starting β-phenethylamide would need to be appropriately substituted. The key step is the intramolecular electrophilic attack of the activated amide-derived species onto the aromatic ring. nrochemistry.com

While these methods are fundamental to isoquinoline (B145761) synthesis, their direct application to produce the unsubstituted this compound is not extensively documented in dedicated studies. Instead, they are more commonly applied to the synthesis of more complex, substituted analogs.

Multi-Component Reactions Incorporating Acetyl Moiety Precursors

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly functionalized 7-acetyl-5,6,7,8-tetrahydroisoquinoline derivatives.

A notable example involves the one-pot condensation of 3-aryl(hetaryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones, 2-cyanoethanethioamide, and various alkylating agents. This reaction, conducted in the presence of morpholine, affords structurally complex 3-(alkylsulfanyl)-8-aryl(hetaryl)-7-acetyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles. The acetyl group at the 7-position originates from the diacetylcyclohexanone starting material. Similarly, other research has utilized acetylcyclohexanone derivatives reacting with cyanothioacetamide to produce 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones, which serve as versatile intermediates for further elaboration. acs.org

These MCRs highlight a strategy where the acetyl group is embedded in a complex starting material, and the tetrahydroisoquinoline core is constructed around it, leading to highly substituted products.

| Starting Materials | Key Reagents | Product Class |

| 3-Aryl-2,4-diacetyl-5-hydroxy-5-methylcyclohexanone, 2-Cyanoethanethioamide, Alkyl halides | Morpholine | 3-(Alkylsulfanyl)-8-aryl-7-acetyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles |

| Acetylcyclohexanone derivatives, Cyanothioacetamide | Piperidine or other bases | 7-Acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones |

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are increasingly being applied to the synthesis of heterocyclic scaffolds like tetrahydroisoquinoline.

Catalytic Synthesis of this compound

Transition metals such as rhodium, iridium, and ruthenium are powerful catalysts for constructing the tetrahydroisoquinoline core. These methods often provide high levels of stereocontrol.

One prominent strategy is the asymmetric transfer hydrogenation (ATH) of 3,4-dihydroisoquinoline precursors. Rhodium and iridium complexes featuring chiral diamine ligands have been successfully employed for this transformation. mdpi.com For instance, rhodium catalysts with chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline have proven effective in the ATH of 1-aryl substituted dihydroisoquinolines, yielding the corresponding tetrahydroisoquinolines with moderate to good enantioselectivity. mdpi.com

Another advanced approach involves a [2+2+2] cyclotrimerization of alkynes. Research has shown that 4-azaocta-1,7-diynes can react with symmetrical alkynes, promoted by a Wilkinson catalyst (a rhodium complex), to form substituted 1,2,3,4-tetrahydroisoquinolines. ua.es Furthermore, ruthenium-catalyzed ring-closing metathesis of azaocta-1,7-enynes can produce 1,3-dienes, which then undergo a [4+2] cycloaddition to build the aromatic portion of the tetrahydroisoquinoline system. ua.es These cycloaddition strategies offer novel disconnections for accessing the core structure.

| Catalytic Method | Metal Catalyst | Precursor Type | Key Transformation |

| Asymmetric Transfer Hydrogenation | Rhodium, Iridium | Dihydroisoquinolines | Reduction of C=N bond |

| [2+2+2] Cyclotrimerization | Rhodium (Wilkinson's catalyst) | 4-Azaocta-1,7-diynes | Ring formation |

| Ring-Closing Enyne Metathesis | Ruthenium | 4-Azaocta-1,7-enynes | Formation of a diene for subsequent cycloaddition |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. The asymmetric Pictet-Spengler reaction has been successfully realized using chiral organocatalysts. For example, BINOL-derived phosphoric acids, such as (R)-TRIP, can catalyze the reaction between N-substituted phenylethylamines and aldehydes to produce 1-substituted tetrahydroisoquinolines with high enantioselectivity. acs.orgresearchgate.net The success of this reaction often depends on the nature of the nitrogen substituent, which is crucial for modulating the reactivity and enantioselectivity of the iminium ion cyclization. acs.org Alanine-derived squaramides have also been used in conjunction with a co-catalyst to promote the Pictet-Spengler reaction of tryptamines with α-ketoesters, affording tetrahydro-β-carbolines in high yields and enantiomeric excesses. nih.gov These principles are directly applicable to the synthesis of chiral tetrahydroisoquinolines.

Biocatalysis offers an environmentally benign and highly selective route to chemical synthesis. Enzymes can be used to perform complex reactions with exquisite stereocontrol. A key example relevant to tetrahydroisoquinoline synthesis is the use of norcoclaurine synthase (NCS), a Pictet-Spenglerase enzyme. NCS catalyzes the condensation between dopamine (B1211576) and various aldehydes in an enzymatic Pictet-Spengler reaction to afford substituted tetrahydroisoquinolines. This biocatalytic approach provides a potential route to a wide array of tetrahydroisoquinoline alkaloids under mild, aqueous conditions.

| Catalytic Approach | Catalyst Type | Reaction | Key Feature |

| Organocatalysis | Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric Pictet-Spengler | Enantioselective C-C bond formation via iminium ion |

| Organocatalysis | Thiourea / Squaramide derivatives | Asymmetric iso-Pictet-Spengler / aza-Henry | Activation through hydrogen bonding |

| Biocatalysis | Norcoclaurine Synthase (NCS) | Enzymatic Pictet-Spengler | High stereoselectivity under physiological conditions |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to synthetic routes is crucial for minimizing environmental impact. jk-sci.com This involves designing processes that reduce waste, use less hazardous substances, and maximize efficiency.

Solvent-Free Reactions and Solvent Minimization

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. While no specific solvent-free synthesis for this compound has been reported, related heterocyclic scaffolds have been successfully synthesized under solvent-free conditions. For example, various 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been prepared with high yields through multicomponent reactions conducted without a solvent. rsc.org Such approaches significantly reduce waste and simplify product purification. In the context of the proposed Friedel-Crafts acylation, research could explore the use of greener, non-hazardous solvents or investigate solid-state reaction conditions to minimize solvent use.

Atom Economy and Step Economy Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comskpharmteco.com An ideal reaction has 100% atom economy, where all reactant atoms are found in the product.

The proposed Friedel-Crafts acylation for synthesizing this compound has a relatively poor atom economy. This is because it requires a stoichiometric amount of the Lewis acid catalyst, which is converted into a waste product during workup, and it generates hydrogen chloride (HCl) as a byproduct. wikipedia.org

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Incorporated into Product | Atoms Wasted |

| 5,6,7,8-Tetrahydroisoquinoline (B1330172) | C₉H₁₁N | 133.19 | C₉H₁₀N | H |

| Acetyl Chloride | C₂H₃ClO | 78.50 | C₂H₃O | Cl |

| Total | 211.69 | C₁₁H₁₃NO (175.23 g/mol ) | HCl (36.46 g/mol ) | |

| Theoretical Atom Economy | (175.23 / 211.69) * 100 = 82.8% | |||

| This calculation does not include the stoichiometric AlCl₃ catalyst, which is also consumed and becomes waste, further lowering the practical atom economy. |

In contrast, reactions such as additions, rearrangements, and certain cycloadditions are inherently more atom-economical as they incorporate all or most reactant atoms into the product. primescholars.com Step economy, the principle of designing synthetic routes with the fewest possible steps, is also a key consideration for efficiency and waste reduction.

Regioselectivity and Chemoselectivity in the Functionalization of the this compound Scaffold

The functionalization of the this compound scaffold presents challenges in both regioselectivity (where on the molecule the reaction occurs) and chemoselectivity (which functional group reacts). The molecule offers several potential reaction sites: the benzenoid ring, the partially saturated pyridine (B92270) ring, the nitrogen atom, and the acetyl group.

Regioselectivity: The directing effects of the substituents heavily influence the outcome of electrophilic aromatic substitution (EAS). The acetyl group at the C-3 position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. Therefore, EAS reactions are most likely to occur on the benzenoid ring. Based on studies of the parent isoquinoline molecule, the C-5 and C-7 positions are the most activated sites on the benzenoid ring for electrophilic attack. rsc.org

Alternatively, functionalization can be directed to the C-1 position. This is often achieved through an oxidative C-H activation pathway, which proceeds via an intermediate N-acyliminium ion. acs.orgfrontiersin.org This intermediate is highly electrophilic at the C-1 position and can be trapped by a wide range of nucleophiles, providing a regioselective method for C-1 substitution. acs.org

Chemoselectivity: Achieving selective functionalization requires careful choice of reagents and conditions. For example, when performing an EAS on the benzenoid ring, conditions must be chosen to avoid competing reactions such as N-alkylation/acylation at the secondary amine or reactions involving the enolizable acetyl group. Protecting the nitrogen atom with a suitable protecting group can be a crucial strategy to direct the reaction to the desired carbon position. frontiersin.org

Asymmetric Synthesis of Chiral Derivatives of this compound

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is of great importance, as many biologically active isoquinoline alkaloids possess stereogenic centers. nih.govrsc.org Several powerful strategies for asymmetric synthesis can be applied to generate enantiomerically pure or enriched derivatives.

These methods typically involve creating a chiral center at the C-1 position, which is common in natural products. rsc.org

| Asymmetric Strategy | Description | Precursor Example | Typical Enantioselectivity |

| Asymmetric Hydrogenation | A prochiral 3-acetyl-3,4-dihydroisoquinoline is reduced using a chiral transition-metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen source. mdpi.com | 3-Acetyl-3,4-dihydroisoquinoline | Good to excellent (up to >99% ee) |

| Chiral Auxiliary | A removable chiral group (auxiliary) is attached to the nitrogen atom. This auxiliary directs a subsequent reaction, such as the addition of a nucleophile, to occur stereoselectively. researchgate.net | N-(tert-butylsulfinyl)-3-acetyl-3,4-dihydroisoquinolinium ion | High diastereoselectivity |

| Organocatalysis | A small organic molecule, such as proline, is used as a chiral catalyst to facilitate a stereoselective reaction, for example, a cascade reaction between a dihydroisoquinoline and an α,β-unsaturated ketone. armchemfront.com | 3,4-Dihydroisoquinoline (for functionalization at C-1) | Moderate to high (up to 96% ee) |

| 1,3-Dipolar Cycloaddition | An azomethine imine derived from tetrahydroisoquinoline undergoes a [3+2] cycloaddition with a dipolarophile in the presence of a chiral catalyst to form complex chiral structures. nih.gov | C,N-cyclic azomethine imine of tetrahydroisoquinoline | Good to excellent (>95% ee) |

These methodologies provide robust pathways to access complex and biologically relevant chiral molecules based on the this compound framework.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 3-Acetyl-5,6,7,8-tetrahydroisoquinoline, a combination of one-dimensional and multidimensional NMR experiments is employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific experimental data for this compound is not widely published, the expected NMR spectral features can be inferred from the analysis of its parent structure, 5,6,7,8-tetrahydroisoquinoline (B1330172), and related acetylated isoquinoline (B145761) derivatives. The introduction of the acetyl group at the C3 position is expected to significantly influence the chemical shifts of the aromatic protons and the carbons in the pyridine (B92270) ring due to its electron-withdrawing nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~8.5 | - |

| C-1 | - | ~150 |

| C-3 | - | ~145 |

| H-4 | ~7.8 | - |

| C-4 | - | ~122 |

| C-4a | - | ~135 |

| H-5 | ~2.9 (t) | - |

| C-5 | - | ~28 |

| H-6 | ~1.8 (m) | - |

| C-6 | - | ~23 |

| H-7 | ~1.8 (m) | - |

| C-7 | - | ~23 |

| H-8 | ~2.8 (t) | - |

| C-8 | - | ~29 |

| C-8a | - | ~130 |

| COCH₃ (CH₃) | ~2.6 (s) | - |

| COCH₃ (CH₃) | - | ~25 |

To move beyond simple one-dimensional spectra and achieve complete structural assignment, a suite of two-dimensional (2D) NMR experiments is utilized.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in establishing the connectivity within the tetrahydroisoquinoline ring system, showing correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8. It would also confirm the coupling between the aromatic protons H-1 and H-4, if any.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For instance, the proton signal at approximately 2.9 ppm would show a cross-peak with the carbon signal around 28 ppm, confirming their direct bond at the C-5 position.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly valuable for assigning quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations from the methyl protons of the acetyl group to the carbonyl carbon and to C-3 of the isoquinoline ring, definitively placing the acetyl group at this position. Correlations from H-1 and H-4 to the carbons of the fused benzene (B151609) ring would also be observed.

While solution-state NMR provides information about the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) can probe the structure of a compound in its crystalline or amorphous solid form. This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples. For this compound, ssNMR could be employed to study its crystalline packing and identify any potential polymorphs that may arise during synthesis and purification. Different polymorphs would exhibit distinct chemical shifts and peak multiplicities in their ssNMR spectra.

High-Accuracy Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its purity and its electron ionization (EI) mass spectrum. The EI mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Expected fragmentation pathways could involve the loss of the acetyl group, retro-Diels-Alder reactions in the tetrahydroisoquinoline ring, and other characteristic cleavages.

LC-MS is another hyphenated technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile and thermally labile compounds. In the context of this compound, LC-MS with soft ionization techniques such as electrospray ionization (ESI) would be employed. ESI typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), the exact molecular formula can be determined. This is a critical step in the confirmation of the identity of a newly synthesized compound like this compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: These are theoretical values.)

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₃NO | 175.0997 |

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1075 |

| [M-CH₃]⁺ | C₁₀H₁₀NO⁺ | 160.0762 |

The fragmentation analysis in both GC-MS and LC-MS/MS would provide valuable insights into the stability of different parts of the molecule and help in confirming the proposed structure. For instance, the observation of a significant fragment corresponding to the loss of a neutral acetyl radical (CH₃CO•) or ketene (B1206846) (CH₂=C=O) would further support the presence and location of the acetyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their environment, thus offering a molecular fingerprint.

For this compound, IR spectroscopy is instrumental in identifying key functional groups. The presence of the acetyl group would be prominently indicated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1690-1715 cm⁻¹. The carbon-nitrogen (C-N) stretching vibrations of the isoquinoline ring and the various carbon-hydrogen (C-H) stretching and bending modes of the aliphatic and aromatic portions of the molecule would also be discernible.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring system and the C-C backbone.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acetyl) | Stretch | 1690 - 1715 |

| C=N (Imine) | Stretch | 1640 - 1690 |

| C-H (sp³ Aliphatic) | Stretch | 2850 - 3000 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Note: The values in this table are based on typical ranges for the specified functional groups and have not been experimentally determined for the title compound.

X-ray Crystallography for Single-Crystal Structural Determination and Conformational Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays through a single crystal of the compound, which generates a unique diffraction pattern. Analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a definitive structural elucidation.

For this compound, a successful single-crystal X-ray diffraction analysis would provide invaluable information. It would confirm the connectivity of the atoms, establishing the presence and position of the acetyl group on the tetrahydroisoquinoline core. Furthermore, it would reveal the conformation of the partially saturated six-membered ring, which can adopt various conformations such as a half-chair or a twisted boat. The orientation of the acetyl group relative to the isoquinoline ring system would also be determined.

While the literature contains X-ray crystallographic data for more complex derivatives of acetylated tetrahydroisoquinolines, a specific crystal structure for this compound has not been reported in the surveyed scientific publications. nih.govacs.orgnih.govacs.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, as well as for the assessment of the purity of a substance.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the purity assessment and quantification of organic molecules. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Various detection systems can be coupled with HPLC to monitor the elution of the compound. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the aromatic isoquinoline ring is expected to exhibit strong UV absorbance. For more sensitive and selective detection, a Mass Spectrometry (MS) detector can be used (LC-MS), which would also provide information about the molecular weight of the compound, further confirming its identity. While HPLC is a standard method for the analysis of tetrahydroisoquinoline derivatives, specific HPLC methods for the purity assessment and quantification of this compound are not detailed in the available literature. nih.govscirp.orgdocumentsdelivered.comdocumentsdelivered.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is recognized for its advantages in terms of speed, efficiency, and reduced environmental impact due to lower solvent consumption compared to HPLC.

A significant application of SFC is in the separation of chiral compounds (enantiomers). If this compound were to exist as a racemic mixture, SFC with a chiral stationary phase (CSP) would be a powerful technique for the separation and quantification of the individual enantiomers. The choice of the chiral selector in the stationary phase is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs are commonly used for the chiral separation of a wide range of compounds, including heterocyclic molecules. u-szeged.hu

Detailed studies on the chiral separation of this compound using SFC have not been found in the reviewed scientific literature.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₁H₁₃NO, the theoretical elemental composition can be readily calculated.

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 75.39 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.48 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13 |

| Total | | | | 175.231 | 100.00 |

While elemental analysis data is available for more complex derivatives, specific experimental results for this compound are not reported in the surveyed literature. nih.govnih.govnih.gov

Chemical Reactivity and Derivatization Strategies for 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline

Electrophilic Substitution Reactions on the Aromatic Ring System

The reactivity of the pyridine (B92270) ring within the tetrahydroisoquinoline system is influenced by the presence of the nitrogen atom, which deactivates the ring towards electrophiles. Furthermore, the acetyl group at the C3 position acts as an electron-withdrawing group, further deactivating the ring system. Consequently, forcing conditions, such as high temperatures and the use of strong acids or potent Lewis acid catalysts, are typically required to drive these reactions to completion. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the elemental halogen in the presence of a Lewis acid catalyst like FeCl3 or FeBr3. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst such as AlCl3. youtube.com

The regioselectivity of these reactions on the 3-acetyl-5,6,7,8-tetrahydroisoquinoline core would be directed by the combined electronic effects of the nitrogen atom and the acetyl group.

Nucleophilic Reactivity at the Nitrogen Heteroatom and Carbonyl Center

The this compound molecule possesses two primary sites for nucleophilic attack: the nitrogen atom of the heterocyclic ring and the carbonyl carbon of the acetyl group.

The secondary amine nitrogen in the tetrahydroisoquinoline ring is nucleophilic due to the lone pair of electrons. It can readily react with various electrophiles.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents.

N-Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides to form N-amides. Research has shown that N-acylation of the tetrahydroisoquinoline core is a common strategy to create precursors for more complex alkaloids. acs.org The presence of an existing acetyl group on the nitrogen, as in N-acetyl-1,2,3,4-tetrahydroisoquinoline, renders the molecule electron-poor and can lead to different reactivity pathways, such as the formation of 3,4-dihydroisoquinolones under oxidative conditions. acs.org

Conversely, the carbonyl carbon of the acetyl group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to many of the transformations discussed in the subsequent sections, including additions of organometallic reagents and condensation reactions.

Reactions Involving the Acetyl Group at C3

The acetyl group at the C3 position is a key functional handle for derivatization, offering multiple pathways for modification through its carbonyl center and the adjacent α-protons.

The methyl protons of the acetyl group are acidic (enolizable) and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in classic carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: The enolate of this compound can react with an aldehyde or ketone to form a β-hydroxy ketone (an aldol addition product). Under harsher conditions (e.g., heat), this intermediate can undergo dehydration to yield an α,β-unsaturated ketone (an aldol condensation product). youtube.com Studies on analogous compounds, such as 3-acetyl-2H-chromen-2-ones, have demonstrated successful asymmetric aldol reactions with isatins when catalyzed by bifunctional organocatalysts. nih.gov

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an active methylene group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.org In the context of the acetyl group, it would typically react with an aldehyde in the presence of a weak base. For instance, the Knoevenagel condensation of various aromatic aldehydes with acetyl-containing heterocycles has been well-documented, often using catalysts like piperidine or diethylamine. wikipedia.orgresearchgate.netresearchgate.net These reactions lead to the formation of α,β-unsaturated products.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Aldol Condensation | Aldehyde/Ketone | Base (e.g., NaOH), Low or High Temp | β-Hydroxy Ketone or α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Aldehyde | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ketone |

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgrsc.org

When applied to this compound, the Baeyer-Villiger oxidation would be expected to convert the acetyl group (-COCH3) into an acetoxy group (-OCOCH3). The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, followed by a rearrangement step. youtube.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgscientificupdate.com In the case of an acetyl group, the competition is between a methyl group and the C3 of the isoquinoline (B145761) ring (an aryl carbon). Generally, aryl groups have a higher migratory aptitude than methyl groups, suggesting the oxygen would insert between the carbonyl carbon and the isoquinoline ring. However, specific electronic factors of the heterocyclic ring could influence this outcome.

A related transformation is the aza-Baeyer-Villiger reaction, which involves the insertion of a nitrogen atom to form an amide, a reaction based on the classical Beckmann rearrangement. scientificupdate.com

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of the acetyl group. This reaction results in the formation of a tertiary alcohol after an aqueous workup.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent protonation during workup yields the final alcohol product. This synthetic route allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups (R) onto the carbon that was formerly the carbonyl carbon. For example, reacting this compound with methylmagnesium bromide (CH3MgBr) would yield 3-(2-hydroxyprop-2-yl)-5,6,7,8-tetrahydroisoquinoline.

| Reagent Type | General Formula | Reactivity with Acetyl Group | Product |

| Grignard Reagent | R-MgX | Nucleophilic addition to carbonyl | Tertiary Alcohol |

| Organolithium Reagent | R-Li | Nucleophilic addition to carbonyl | Tertiary Alcohol |

Functional Group Interconversions on the Tetrahydroisoquinoline Core

Beyond reactions at the primary functional groups, various transformations can be performed on the tetrahydroisoquinoline scaffold to introduce new functionalities or modify existing ones.

Reduction of the Acetyl Group: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Further reduction to an ethyl group can be accomplished via methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation of the Tetrahydro-Ring: The saturated portion of the tetrahydroisoquinoline ring can be oxidized. For example, functionalization at the C-1 position (α to the nitrogen) can be achieved through oxidative methods that generate an intermediate iminium ion, which is then trapped by a nucleophile. acs.orgnih.gov

Derivatization of other substituents: In more complex analogues of the target molecule, other functional groups can be interconverted. For instance, studies on 7-acetyl-tetrahydroisoquinoline derivatives have shown that a thione group at C-3 can be S-alkylated and subsequently undergo intramolecular cyclization to form fused thieno[2,3-c]isoquinoline systems. nih.gov Similarly, the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives from the corresponding 8-hydroxy compounds has been reported, demonstrating the interconversion of hydroxyl and amino groups on the saturated ring. nih.gov

These interconversions highlight the utility of the tetrahydroisoquinoline core as a template for building more complex molecular architectures, including various natural product alkaloids. acs.org

Ring Expansion and Ring Contraction Methodologies

There is a notable lack of specific studies detailing ring expansion or ring contraction methodologies directly employing this compound as a substrate. General methodologies for the ring contraction of α-acylated saturated heterocycles have been reported, which could theoretically be applicable. For instance, visible light-mediated ring contractions of α-acylated piperidines to form substituted cyclopentanes have been documented. However, the direct application of such methods to this compound, and the resulting products, have not been described in the scientific literature reviewed.

Similarly, no specific ring expansion reactions starting from this compound have been found in the current body of scientific research.

Formation of Coordination Complexes and Organometallic Derivatives of this compound

The synthesis and characterization of coordination complexes or organometallic derivatives involving this compound as a ligand are not well-described in the available literature. While the broader class of tetrahydroisoquinolines has been utilized in the formation of metal complexes, specific examples and detailed research findings pertaining to the 3-acetyl substituted derivative are not available. The presence of both a nitrogen atom within the heterocyclic ring and a carbonyl oxygen in the acetyl group suggests potential for metal coordination, but this has not been experimentally explored or reported.

Further research is required to elucidate the potential of this compound in these areas of chemical transformation and coordination chemistry.

Theoretical and Computational Chemistry Studies of 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-Acetyl-5,6,7,8-tetrahydroisoquinoline, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a wealth of information can be derived. The distribution of electron density would reveal the molecule's polarity and identify electron-rich and electron-deficient regions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Conceptual DFT would also be used to calculate reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These parameters help in predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, offering insights into its potential chemical behavior in reactions.

Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation

| Property | Predicted Value | Significance |

|---|---|---|

| Ground State Energy | Value in Hartrees | Thermodynamic stability |

| Dipole Moment | Value in Debye | Molecular polarity and solubility |

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

For situations requiring higher accuracy, ab initio (from the beginning) methods would be employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they provide benchmark-quality data for energies and molecular properties.

A high-level ab initio calculation could be used to refine the geometry and vibrational frequencies of this compound. This would be particularly useful for validating results from DFT or for studies where precise energetic differences are critical, such as in the analysis of reaction mechanisms or conformational isomers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The 5,6,7,8-tetrahydroisoquinoline (B1330172) core is not planar, meaning the molecule can adopt various conformations. Molecular Dynamics (MD) simulations would be used to explore the conformational landscape of the molecule over time. By simulating the motion of atoms based on a force field, MD can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, including solvents or other reactants. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and behavior in solution.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, which is essential for interpreting experimental data. For this compound, the following could be calculated:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This allows for the assignment of specific peaks in an experimental spectrum to the corresponding vibrational modes of the molecule (e.g., C=O stretch of the acetyl group, N-H bend, C-H stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts are instrumental in assigning the signals in experimental NMR spectra to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group |

|---|---|---|---|

| IR | Vibrational Frequency | ~1680-1700 cm⁻¹ | C=O stretch (acetyl) |

| ¹³C NMR | Chemical Shift | ~195-205 ppm | C=O carbon (acetyl) |

| ¹H NMR | Chemical Shift | ~2.1-2.5 ppm | CH₃ protons (acetyl) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural features of molecules and their physical or chemical properties. While no specific QSPR studies for this compound are available, a hypothetical study would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) would be calculated for a series of related tetrahydroisoquinoline derivatives.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model would be built that links these descriptors to a specific chemical property (e.g., boiling point, solubility, chromatographic retention time).

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the chemical properties of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts.

Applications of 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline in Materials Science and Catalysis

Role as a Versatile Chemical Synthon and Building Block in Complex Molecule Synthesis

The 3-Acetyl-5,6,7,8-tetrahydroisoquinoline moiety is a key intermediate in the construction of more complex molecular architectures. Its acetyl group and the tetrahydroisoquinoline core offer multiple reactive sites for further chemical transformations. Researchers have utilized analogous acetyl-tetrahydroisoquinoline structures as starting materials to synthesize a variety of fused heterocyclic systems.

For example, derivatives like 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones serve as foundational synthons. acs.orgnih.gov These compounds undergo reaction with N-aryl-2-chloroacetamides to produce S-alkylated intermediates. acs.orgnih.gov Subsequent intramolecular Thorpe-Ziegler cyclization of these intermediates, typically facilitated by a base like sodium ethoxide, leads to the formation of complex polycyclic structures such as tetrahydrothieno[2,3-c]isoquinolines. acs.orgnih.gov This strategy demonstrates the utility of the acetyl-tetrahydroisoquinoline core in building elaborate molecules with potential pharmacological or material applications. acs.orgnih.gov

The versatility of this scaffold is highlighted by the range of derivatives that can be synthesized, showcasing its importance as a building block.

Table 1: Synthesis of Derivatives from Acetyl-Tetrahydroisoquinoline Precursors

| Precursor Compound | Reagent | Resulting Compound | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Acetyl-8-(4-chlorophenyl)-...-3(2H)-thione | N-phenyl-2-chloroacetamide | 7-Acetyl-8-(4-chlorophenyl)-...-3-(N-phenyl-carbamoylmethylsulfanyl)-...-isoquinoline | 86% | acs.orgnih.gov |

| 7-Acetyl-8-phenyl-...-3(2H)-thione | N-(4-tolyl)-2-chloroacetamide | 7-Acetyl-4-cyano-...-3-[N-(4-tolyl)carbamoylmethylsulfanyl]-...-isoquinoline | 84% | acs.org |

| 7-Acetyl-8-(4-chlorophenyl)-...-3(2H)-thione | N-(4-chlorophenyl)-2-chloroacetamide | 7-Acetyl-8-(4-chlorophenyl)-...-3-(N-(4-chlorophenyl)carbamoylmethylsulfanyl)-...-isoquinoline | 91% | acs.orgnih.gov |

Note: The table shows data for the closely related 7-acetyl isomer, demonstrating the synthetic utility of the acetyl-tetrahydroisoquinoline scaffold.

Development of Functional Materials and Polymers Incorporating the this compound Moiety

The incorporation of the this compound moiety into larger molecular assemblies is an emerging area of interest for creating novel functional materials and polymers. The inherent properties of the tetrahydroisoquinoline ring system, including its rigidity and potential for π-π stacking interactions, make it an attractive candidate for designing materials with specific electronic, optical, or thermal characteristics.

While research specifically detailing polymers derived from this compound is nascent, the synthetic handles available on the molecule—namely the acetyl group and the nitrogen atom—provide clear pathways for polymerization. For instance, the acetyl group can be transformed into other functional groups suitable for condensation or addition polymerization. The nitrogen atom can be functionalized to introduce polymerizable groups or to act as a point of attachment to a polymer backbone. The development of such polymers could lead to materials with applications in areas like organic electronics, specialty coatings, and high-performance plastics.

Application as a Ligand Scaffold in Homogeneous and Heterogeneous Catalysis

The tetrahydroquinoline and tetrahydroisoquinoline frameworks are valuable scaffolds for designing ligands used in asymmetric catalysis. nih.govresearchgate.net The nitrogen atom within the this compound ring can act as a coordination site for transition metals, forming metal complexes that can catalyze a variety of chemical reactions.

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.govmdpi.com These ligands, when complexed with metals like rhodium or iridium, have proven effective in the enantioselective reduction of imines to produce chiral amines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govresearchgate.net

The presence of the acetyl group at the 3-position offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties. This tunability is crucial for optimizing the catalyst's activity and selectivity for specific transformations. By creating derivatives, it is possible to develop a library of ligands based on the this compound scaffold for use in a broad range of catalytic applications, from pharmaceutical synthesis to fine chemical production.

Table 2: Metal Complexes Utilizing Tetrahydroquinoline-Type Ligands in Catalysis

| Ligand Type | Metal | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Rhodium (Cp*) | Asymmetric Transfer Hydrogenation | Synthesis of chiral alkaloids | nih.govresearchgate.net |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Iridium (Cp*) | Asymmetric Transfer Hydrogenation | Reduction of aryl ketones | datapdf.com |

Utilization in the Development of Advanced Luminescent Materials and Sensors

Derivatives of the acetyl-tetrahydroisoquinoline core have shown promise as fluorescent materials. acs.org The extended π-conjugated system that can be formed by elaborating on this scaffold is conducive to luminescence. Research into dihydrothieno[2,3-c]isoquinolines, which are synthesized from acetyl-tetrahydroisoquinoline precursors, has revealed their potential as luminescent materials. acs.org

These compounds exhibit fluorescence, and their photophysical properties can be modulated by altering the substituents on the molecular framework. This tunability makes them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. The acetyl group on the original synthon can influence the electronic properties of the final luminescent molecule, affecting its emission wavelength and quantum yield. The development of sensors based on these materials could involve designing molecules where the fluorescence is quenched or enhanced upon binding to a specific analyte, allowing for sensitive and selective detection.

Precursor Chemistry for Agrochemical and Industrial Chemical Development

The tetrahydroisoquinoline skeleton is a core structure in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov This inherent bioactivity makes this compound and its derivatives attractive precursors for the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The acetyl group provides a convenient handle for synthesizing a diverse library of compounds for biological screening.

In the broader context of industrial chemistry, the principles of green chemistry encourage the use of catalytic methods and the development of efficient synthetic routes. ethernet.edu.et The use of this compound as a building block aligns with these principles, as it allows for the construction of complex target molecules from a readily accessible intermediate. ethernet.edu.et Its role as a versatile synthon can contribute to more sustainable manufacturing processes for fine chemicals and specialty materials. Although specific large-scale industrial applications are not yet widely reported, its foundational role in synthesizing complex heterocyclic systems points to its potential as a valuable precursor in various chemical industries. acs.org

Advanced Methodological Considerations in Research on 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including improved safety, consistency, and scalability. For the production of 3-Acetyl-5,6,7,8-tetrahydroisoquinoline, a hypothetical flow process could be designed based on common synthetic routes to the tetrahydroisoquinoline core, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by an acylation step.

A theoretical multi-step flow synthesis could involve pumping starting materials through heated or cooled reactor coils, with in-line purification and subsequent reaction steps occurring sequentially without isolation of intermediates. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch methods.

Table 1: Hypothetical Flow Chemistry Parameters for Synthesis of this compound

| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route | Acylation Step |

| Reactants | Phenethylamine derivative, Aldehyde/Ketone | Phenethylamine derivative, Acyl chloride | 5,6,7,8-Tetrahydroisoquinoline (B1330172), Acetylating agent |

| Solvent | Acetonitrile (B52724), Methanol | Dichloromethane, Toluene | Tetrahydrofuran, Ethyl acetate |

| Reactor Type | Packed-bed reactor (with solid acid catalyst) | Heated coil reactor | Micro-packed bed reactor |

| Temperature | 60-120 °C | 80-150 °C | 25-60 °C |

| Residence Time | 5-20 minutes | 10-30 minutes | 2-10 minutes |

| Pressure | 1-10 bar | 5-20 bar | 1-5 bar |

This table is illustrative and based on general principles of flow chemistry for similar transformations, not on published data for the specific target compound.

High-Throughput Screening (HTS) Methodologies for Reaction Optimization and Discovery

High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions in parallel, accelerating the optimization of synthetic routes and the discovery of new catalysts and reagents. For this compound, HTS could be employed to identify the optimal conditions for its synthesis.

Using automated liquid handling systems and microplate formats, a wide array of catalysts, solvents, bases, and temperatures could be screened for a key bond-forming reaction. For instance, in a potential cross-coupling reaction to introduce the acetyl group, hundreds of ligand and metal catalyst combinations could be evaluated simultaneously. The outcomes would be analyzed using rapid techniques like mass spectrometry or high-performance liquid chromatography to identify "hits" – conditions that provide the desired product in high yield.

Table 2: Illustrative High-Throughput Screening Array for a Hypothetical Acylation Reaction

| Variable | Conditions Screened |

| Catalysts | Palladium(II) acetate, Copper(I) iodide, Iron(III) chloride, Nickel(II) chloride |

| Ligands | Various phosphine (B1218219) ligands (e.g., Xantphos, SPhos), N-heterocyclic carbenes |

| Bases | Potassium carbonate, Cesium carbonate, Sodium tert-butoxide, Triethylamine |

| Solvents | Dioxane, Toluene, Dimethylformamide, Dimethyl sulfoxide |

| Temperature | 80 °C, 100 °C, 120 °C |

This table represents a conceptual HTS setup. Specific conditions would be determined by the chosen synthetic strategy.

Microfluidic Systems for Controlled Chemical Transformations

Microfluidic systems, or "lab-on-a-chip" devices, provide exceptional control over chemical reactions at the microscale. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster reaction times and often cleaner reaction profiles.

For the synthesis of this compound, a microfluidic approach could enable precise mixing of reagents and rapid heating to access reaction conditions that are difficult to control in larger-scale batch reactors. This level of control could be particularly beneficial for reactions involving unstable intermediates or highly exothermic processes. Furthermore, the integration of in-line analytical techniques, such as UV-Vis or IR spectroscopy, could allow for real-time monitoring and optimization of the reaction.

Integration of Data Science and Cheminformatics in Compound Discovery and Analysis

Data science and cheminformatics are increasingly integral to modern chemical research. In the context of this compound, these tools could be applied in several ways. Predictive modeling, using machine learning algorithms trained on known reaction data, could forecast the likely success of a proposed synthetic route or identify optimal reaction conditions, thereby reducing the need for extensive empirical screening.

Cheminformatics tools could be used to analyze the structural features of this compound and compare them to large databases of known bioactive molecules. This could help to predict its potential biological targets and guide the design of new derivatives with improved properties. The analysis of large datasets from HTS experiments would also rely heavily on data science techniques to identify trends and correlations that might not be apparent from manual inspection.

Future Research Directions and Unexplored Avenues for 3 Acetyl 5,6,7,8 Tetrahydroisoquinoline

Exploration of Novel and Unconventional Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount to enabling broader investigation of 3-Acetyl-5,6,7,8-tetrahydroisoquinoline and its derivatives. While classical methods for constructing the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, are well-established, future research should focus on more modern and sustainable approaches.

Key areas for exploration include:

C-H Activation Strategies: Direct C-H functionalization of a pre-formed 5,6,7,8-tetrahydroisoquinoline (B1330172) core could offer a highly atom-economical route to introduce the acetyl group at the C3 position. This would bypass the need for pre-functionalized starting materials and multi-step sequences.

Photoredox Catalysis: Light-mediated reactions could enable novel bond formations and transformations under mild conditions, potentially leading to new pathways for constructing or functionalizing the THIQ skeleton.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better selectivity, and safer handling of reactive intermediates compared to traditional batch processes. This would be particularly advantageous for scalability.

Biocatalysis: The use of engineered enzymes could provide highly enantioselective routes to chiral derivatives of the THIQ scaffold, which is often crucial for biological activity. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| C-H Acetylation | High atom economy, reduced step count. | Achieving high regioselectivity at the C3 position. |

| Photoredox-mediated Cyclization | Mild reaction conditions, access to unique reactive intermediates. | Substrate scope limitations and catalyst development. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

| Enzymatic Desymmetrization | High enantioselectivity for chiral derivatives. | Enzyme discovery, engineering, and stability. |

Deepening Mechanistic Understanding of its Chemical Transformations

A thorough understanding of the reactivity of this compound is essential for its rational derivatization and application. The molecule possesses several reactive sites, including the secondary amine, the acetyl group's carbonyl carbon and α-protons, and the partially saturated carbocyclic ring.

Future mechanistic studies should investigate:

Reactivity of the Acetyl Group: Detailed kinetic and computational studies on reactions such as aldol (B89426) condensations, Knoevenagel reactions, and reductions of the ketone would provide a predictive framework for synthesizing new derivatives.

N-Functionalization vs. C-Functionalization: Elucidating the factors that control the selectivity of electrophilic attack at the nitrogen atom versus the α-carbon of the acetyl group is crucial for controlled synthesis.

Ring Transformations: Exploring reactions that modify the 5,6,7,8-tetrahydroisoquinoline core itself, such as ring-opening, ring-expansion, or dehydrogenation to the fully aromatic isoquinoline (B145761), could lead to novel molecular scaffolds. For instance, intramolecular cyclization reactions have been used to create more complex, fused heterocyclic systems from related THIQ structures. acs.org

| Transformation Type | Reactive Site | Mechanistic Questions to Address |

|---|---|---|

| Condensation Reactions | Acetyl group (α-protons) | Kinetics and thermodynamics of enolate formation; stereoselectivity. |

| N-Alkylation/Acylation | Ring Nitrogen | Steric and electronic effects on nucleophilicity; catalyst influence. |

| Oxidative Aromatization | Tetrahydroisoquinoline Core | Mechanism of dehydrogenation; stability of intermediates. |

| Reductive Amination | Acetyl group (carbonyl) | Diastereoselectivity of hydride attack; role of the nitrogen atom. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry offers powerful new tools to accelerate the discovery and development process. nih.gov For this compound, AI and machine learning (ML) could be transformative.

Unexplored applications include:

Retrosynthetic Analysis: AI platforms can propose novel and unconventional synthetic routes by analyzing vast reaction databases, potentially identifying more efficient pathways than those conceived by human chemists. nih.gov

Reaction Outcome Prediction: Machine learning models can be trained to predict the success, yield, and optimal conditions for unexplored reactions involving the THIQ scaffold, thereby reducing the number of failed experiments and saving resources. rjptonline.orgdrugtargetreview.com

Property Prediction: In silico models can predict the physicochemical properties (e.g., solubility, pKa) and potential biological activities of virtual derivatives of this compound. This allows for the prioritization of synthetic targets with the most promising profiles.

| AI/ML Application | Specific Goal for this compound | Potential Impact |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Generate and rank novel synthetic routes to the core structure. | Accelerated discovery of efficient and scalable syntheses. |

| Forward Reaction Prediction | Predict the products and yields of unknown derivatization reactions. | Minimized experimental effort and resource allocation. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of hypothetical derivatives. | Rational design of new compounds with desired functions. |

Development of Next-Generation Analytical Techniques for Detection and Quantification

As research into this compound and its derivatives expands, the need for sophisticated analytical methods for their detection, characterization, and quantification will become critical.

Future research should focus on developing:

High-Resolution Mass Spectrometry (HRMS): Methods utilizing techniques like Orbitrap or FT-ICR mass spectrometry coupled with liquid chromatography (LC-MS) would enable precise mass measurements for unambiguous formula determination and sensitive quantification in complex mixtures.

Advanced NMR Spectroscopy: The application of multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) will be essential for the complete and unambiguous structural elucidation of new, complex derivatives.

Chiral Separation Methods: Since the THIQ core can be chiral, the development of robust enantioselective chromatographic methods (e.g., using chiral HPLC or SFC columns) will be necessary to separate and analyze stereoisomers, which often exhibit different biological activities.

Hyphenated Techniques: The coupling of different analytical techniques, such as LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance), could provide a powerful workflow for the rapid isolation and identification of reaction byproducts or metabolites.

| Analytical Technique | Primary Application | Advantage over Conventional Methods |

|---|---|---|

| LC-HRMS/MS | Quantification and identification in complex matrices. | Superior sensitivity, selectivity, and mass accuracy. |

| 2D NMR (NOESY, ROESY) | Unambiguous determination of stereochemistry. | Provides through-space correlations not available in 1D NMR. |

| Supercritical Fluid Chromatography (SFC) | Efficient chiral and achiral separations. | Faster separations and reduced solvent consumption compared to HPLC. |

| Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomers and determination of collisional cross-section. | Adds another dimension of separation based on molecular shape. |

Q & A

Q. What are the key physicochemical properties of 3-Acetyl-5,6,7,8-tetrahydroisoquinoline, and how are they experimentally determined?

Answer: The physicochemical properties of this compound are critical for solubility, stability, and reactivity in synthetic workflows. Key parameters include:

Methodological Note: Purity is typically validated using HPLC with UV detection or quantitative ¹H NMR. IR confirms acetyl group presence, while ¹³C NMR resolves ring substitution patterns .

Q. What synthetic strategies are effective for preparing this compound?

Answer: Two primary routes are documented:

Reductive Acetylation:

- Hydrogenate isoquinoline derivatives (e.g., 5,6,7,8-tetrahydroisoquinoline) over PtO₂ or Ru/C under acidic conditions, followed by acetylation with acetyl chloride .

- Key Conditions: 50–100 atm H₂, 135–170°C; regioselectivity depends on catalyst support (e.g., Ru/Al₂O₃ favors 5,6,7,8-THIQ) .

Cyclization of Phenethylamine Derivatives:

- Acetylate phenethylamine with acetyl chloride, then cyclize using polyphosphoric acid to yield 3-acetyl-THIQ .

- Example: N-(2-phenylethyl)acetamide cyclization at 120°C yields 1-methyl-3,4-dihydroisoquinoline, which is further hydrogenated .

| Method | Yield | Catalyst/Reagent | Reference |

|---|---|---|---|

| Hydrogenation + Acetylation | 60–75% | PtO₂/HCl or Ru/Al₂O₃ | |

| Phenethylamine Cyclization | ~53% | Polyphosphoric acid |

Q. How is the structural integrity of this compound validated post-synthesis?

Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–7.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm). Lanthanide shift reagents (e.g., Eu(dpm)₃) resolve keto/enol tautomerism in oxidized derivatives .

- Mass Spectrometry: Confirm molecular ion (e.g., [M+H]⁺ at m/z 176.1) and fragmentation patterns .

- X-ray Crystallography: Resolves regiochemistry in substituted derivatives (e.g., 4-bromo analogs) .

Advanced Research Questions

Q. How does substitution at the 3-position (e.g., acetyl vs. morpholine) modulate biological activity?

Answer: The 3-position influences charge delocalization and steric interactions with targets like mGluR3:

- Acetyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Morpholine Substituent: Introduces hydrogen-bonding capacity, as seen in mGluR3 modulator T9970 (IC₅₀ = 0.9 nM) .

| Substituent | Biological Activity | Target | Reference |

|---|---|---|---|

| Acetyl | Antitumor (in vitro IC₅₀ ~10 µM) | Topoisomerase II | |

| Morpholine-4-carbonitrile | mGluR3 modulation (Parkinson’s models) | CNS receptors |

Methodological Insight: Structure-activity relationship (SAR) studies require systematic substitution (e.g., alkyl chain length at position 1) and activity assays (e.g., BRET for GPCR activity) .

Q. How do catalytic systems influence hydrogenation regioselectivity in tetrahydroisoquinoline synthesis?

Answer: Catalyst choice dictates reaction pathways:

- Ru/C: Prefers benzene ring hydrogenation, yielding 5,6,7,8-THIQ .

- Raney Ni: Reduces pyridine rings, forming 1,2,3,4-THIQ .

- PtO₂/HCl: Produces octahydro derivatives under mild conditions .

| Catalyst | Regioselectivity | Major Product | Reference |

|---|---|---|---|

| Ru/Al₂O₃ | Competitive 2- and 3-pathways | Mixed THIQ isomers | |

| Raney Ni | Pyridine ring reduction | 1,2,3,4-THIQ |

Contradiction Note: Earlier studies claimed exclusive pyridine reduction with Na/EtOH, but PtO₂/HCl selectively hydrogenates benzene rings .

Q. What strategies resolve contradictions in reported hydrogenation pathways?

Answer: